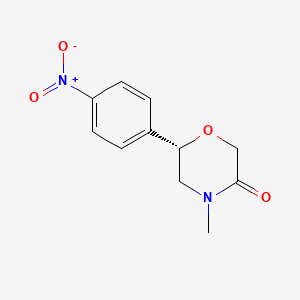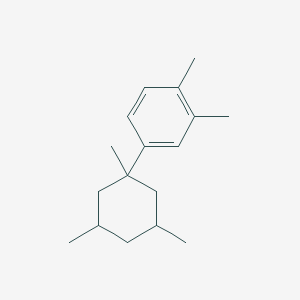
1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two methyl groups at positions 1 and 2, and a 1,3,5-trimethylcyclohexyl group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with 1,3,5-trimethylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 1,3,5-trimethylcyclohexyl group onto the benzene ring.
Methylation: The next step involves the methylation of the benzene ring at positions 1 and 2. This can be achieved using methyl iodide (CH3I) and a strong base such as potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups (NO2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a Sigma Complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate.
Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring and yielding the substituted product.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethylbenzene (o-Xylene): Similar structure but lacks the 1,3,5-trimethylcyclohexyl group.
1,4-Dimethyl-2-(1,3,5-trimethylcyclohexyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene is unique due to the presence of both methyl groups and a bulky 1,3,5-trimethylcyclohexyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications and studies.
Propriétés
Numéro CAS |
922512-12-7 |
|---|---|
Formule moléculaire |
C17H26 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
1,2-dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene |
InChI |
InChI=1S/C17H26/c1-12-8-13(2)11-17(5,10-12)16-7-6-14(3)15(4)9-16/h6-7,9,12-13H,8,10-11H2,1-5H3 |
Clé InChI |
KPZCNSVCQWSTFY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C)C2=CC(=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


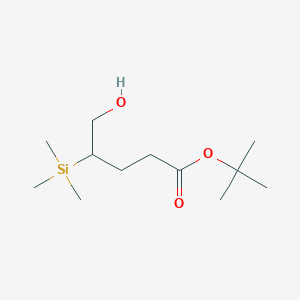
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)
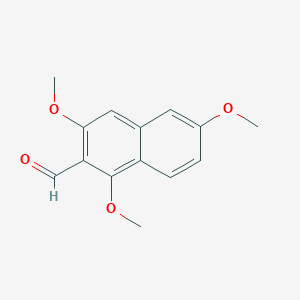


![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
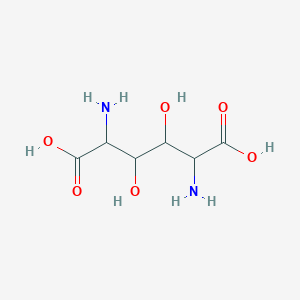
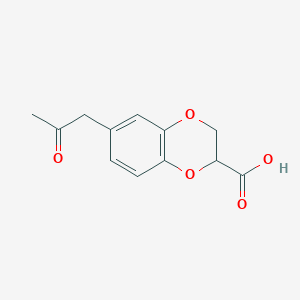
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)


![4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid](/img/structure/B14185363.png)
